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Compound of Interest

1,1-Dimethyl-5-oxo0-1,4-diazepan-
Compound Name:

1-ium iodide
CAS No.: 935-25-1
Cat. No.: B11949638

Get Quote

Executive Summary

Cyclic diazepanium iodide salts represent a specialized class of quaternary ammonium
compounds derived from the 1,4-diazepane (homopiperazine) scaffold. Unlike their rigid
bicyclic analogs (e.g., DABCO salts), diazepanium cations possess conformational flexibility
that influences their lattice energy, melting points, and ionic conductivity.

Primarily utilized as precursors for room-temperature ionic liquids (RTILS) and as phase-
transfer catalysts, these iodide salts exhibit distinct physical behaviors driven by the high
polarizability of the iodide anion and its capacity for strong hydrogen bonding (C—H--:17) in the
solid state.[1][2] This guide provides a definitive technical analysis of their physicochemical
attributes, synthesis protocols, and structural characterization.

Chemical Identity & Structural Architecture[3][4][5]
[6]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b11949638#bc-rfq
https://digital.csic.es/bitstream/10261/331186/1/jacs.3c02406.pdf
https://www.sigmaaldrich.com/HK/zh/product/sial/376434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11949638?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The core structure of a cyclic diazepanium salt consists of a seven-membered saturated ring
containing two nitrogen atoms, typically at the 1 and 4 positions. The "iodide salt" designation
implies that one or both nitrogen atoms are quaternized, balanced by iodide counteranions.

Structural Classification

e Mono-cationic:N-alkyl-1,4-diazepanium iodide (protonated or mono-quaternized).
» Di-cationic:N,N'-dialkyl-1,4-diazepanium diiodide (fully quaternized).

The conformational flexibility of the seven-membered ring (twist-chair vs. twist-boat) allows
these salts to adopt packing motifs that maximize lattice energy, often resulting in higher
melting points compared to acyclic analogs.

Synthesis Pathway Visualization

The formation of these salts typically follows a Menshutkin reaction pathway—an SN2
nucleophilic substitution where the secondary amines of the diazepane ring attack an alkyl
iodide.
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Figure 1: Stepwise alkylation pathway for the synthesis of diazepanium diiodide salts.

Physical Properties Matrix

The physical behavior of diazepanium iodides is dominated by the Coulombic attraction
between the bulky organic cation and the soft, polarizable iodide anion.

Thermal Properties & Stability
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Diazepanium iodides generally exhibit high thermal stability up to the onset of dealkylation
(Reverse Menshutkin) or oxidation of the iodide.

Property Typical Range / Value Mechanistic Insight

High lattice energy due to
) ) efficient packing; decreases
Melting Point (T_m) 150°C - 250°C ) )
with longer alkyl chains (butyl

< ethyl < methyl).

Degradation typically involves
N nucleophilic attack by I~ on the
Decomposition (T_d) > 200°C )
alkyl group, regenerating the

neutral amine and alkyl iodide.

Conformational flipping of the
] ) N 7-membered ring often triggers
Phase Transition Solid-Solid transitions ) )
pre-melting endotherms in

DSC scans.

Solubility Profile

The solubility is dictated by the "Like Dissolves Like" principle, heavily influenced by the ionic
nature of the bond.

» High Solubility: Water, Methanol, DMSO, DMF (High dielectric constant solvents stabilize the
dissociated ions).

o Low/No Solubility: Diethyl ether, Hexane, Toluene (Used as antisolvents for recrystallization).

e Hygroscopicity: Moderate to High. The iodide anion can form hydrogen bonds with
atmospheric water, necessitating storage in desiccators.

Solid-State Physics & Crystallography

X-ray diffraction studies of diazepanium iodides reveal critical insights into their stability and
potential as solid electrolytes.
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Crystal Packing and Hydrogen Bonding

Unlike spherical anions (e.g., PFe™), the iodide anion is anisotropic in its interactions.

o C-H---I~ Interactions: The acidic protons adjacent to the quaternary nitrogens (a-protons) act
as hydrogen bond donors to the iodide anions. These weak interactions (2.9 — 3.2 A) form
3D networks that stabilize the crystal lattice.

o Layered Structures: In di-cationic salts, the organic cations often align in layers separated by
iodide sheets, creating potential 2D channels for ionic conduction if defects are introduced.

Lattice Energy vs. Anion Exchange

The high lattice energy of the iodide salt makes it a solid at room temperature. To convert these
into lonic Liquids (ILs), the iodide is typically exchanged for a bulky, charge-diffuse anion (e.g.,
TFSI~ or OTf~). The iodide salt is the essential precursor in this workflow.

Experimental Protocols

This section details the synthesis and characterization workflow. Note: All procedures involving
alkyl iodides must be performed in a fume hood due to toxicity and potential carcinogenicity.

Synthesis of 1,1,4,4-Tetramethyl-1,4-diazepanium
Diiodide
Objective: Synthesis of the fully quaternized salt from 1,4-diazepane.

o Reagent Prep: Dissolve 1,4-diazepane (10 mmol) in absolute ethanol (20 mL). Chill to 0°C.

o Alkylation: Dropwise add Methyl lodide (Mel) (25 mmol, 2.5 eq) to the stirred solution.
Caution: Exothermic.

o Reflux: Heat the mixture to reflux (approx. 70°C) for 12—24 hours to ensure double
guaternization.

o Precipitation: Cool to room temperature. The product often precipitates spontaneously. If not,
add diethyl ether (antisolvent) until turbidity appears.
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o Filtration: Collect the yellow/white precipitate via vacuum filtration.

 Purification: Recrystallize from hot methanol/ethanol.

Characterization Workflow

Validation of the salt structure requires confirming the quaternary nature of the nitrogen and the
integrity of the ring.
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Figure 2: Analytical workflow for validating diazepanium iodide salts.
Key NMR Diagnostic:

e 0-Protons (N-CHz): In the neutral amine, these appear ~2.6—2.8 ppm. Upon quaternization
(formation of the salt), these shift downfield to 3.5-4.0 ppm due to the electron-withdrawing
effect of the positive nitrogen.

Applications in Research & Industry
Precursors for lonic Liquids

Diazepanium iodides are the "entry point" for creating cyclic ammonium ionic liquids.
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» Metathesis Reaction: Diazepanium lodide + Li[TFSI] — Diazepanium[TFSI] (Liquid) + Lil
(Solid).

e Advantage: The 7-membered ring provides different viscosity and electrochemical window
profiles compared to standard imidazolium or pyrrolidinium ILs.

Structure-Directing Agents (SDASs)

In materials science, the bulky, charged diazepanium cation is used as a template (SDA) in the
solvothermal synthesis of zeolites and metal-organic frameworks (MOFs). The iodide
counterion facilitates solubility in the hydrothermal media.

lodobismuthate Solar Cells

Recent research utilizes organic iodide salts, including diazepanium derivatives, to stabilize
bismuth-iodide networks in lead-free perovskite solar cells. The organic cation size tunes the
bandgap of the semiconductor material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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